molecular formula C10H13NO4 B092737 1-(2,2-Dimethoxyethyl)-4-nitrobenzene CAS No. 18436-62-9

1-(2,2-Dimethoxyethyl)-4-nitrobenzene

Cat. No. B092737
CAS RN: 18436-62-9
M. Wt: 211.21 g/mol
InChI Key: VXOYCTCFTVQQBU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-4-nitrobenzene, also known as DNBN, is a synthetic chemical compound that has gained significant attention in the field of scientific research. DNBN is a nitroaromatic compound that has been extensively used as a reagent in the synthesis of various organic compounds.

Mechanism Of Action

1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a nitroaromatic compound that can undergo various chemical reactions due to the presence of the nitro group (-NO2) in its structure. The nitro group can undergo reduction reactions to form amino groups (-NH2) under certain conditions. 1-(2,2-Dimethoxyethyl)-4-nitrobenzene can also undergo electrophilic aromatic substitution reactions to form various derivatives.

Biochemical And Physiological Effects

1-(2,2-Dimethoxyethyl)-4-nitrobenzene has been shown to have antibacterial and antifungal properties. It has also been reported to have anti-inflammatory and analgesic effects. However, the exact mechanism of action of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is not fully understood and requires further investigation.

Advantages And Limitations For Lab Experiments

1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a versatile compound that can be used in various organic synthesis reactions. It is also relatively easy to synthesize and purify. However, 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a toxic compound that requires careful handling and disposal. It is also sensitive to light and can undergo photochemical reactions, which can complicate experiments.

Future Directions

Future research on 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could focus on the development of new synthetic methods that are more efficient and environmentally friendly. It could also involve the synthesis of new derivatives of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene that have potential applications in the field of materials science. Further investigation into the mechanism of action of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could lead to the development of new drugs with antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is a versatile compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,2-Dimethoxyethyl)-4-nitrobenzene could lead to the development of new synthetic methods and the discovery of new compounds with potential applications in various fields.

Synthesis Methods

1-(2,2-Dimethoxyethyl)-4-nitrobenzene can be synthesized by the nitration of 1-(2,2-dimethoxyethyl)benzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting 1-(2,2-Dimethoxyethyl)-4-nitrobenzene is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-4-nitrobenzene has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a versatile compound that can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1-(2,2-Dimethoxyethyl)-4-nitrobenzene has also been used as a starting material for the synthesis of nitroaromatic compounds that have potential applications in the field of materials science.

properties

CAS RN

18436-62-9

Product Name

1-(2,2-Dimethoxyethyl)-4-nitrobenzene

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-4-nitrobenzene

InChI

InChI=1S/C10H13NO4/c1-14-10(15-2)7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,7H2,1-2H3

InChI Key

VXOYCTCFTVQQBU-UHFFFAOYSA-N

SMILES

COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC

Canonical SMILES

COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC

synonyms

P-NITROBENZENEACETALDEHYDE DIMETHYL ACETAL

Origin of Product

United States

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